Unveiling the Molecular Architecture and Biological Profile of Didemnin C: A Technical Guide
Unveiling the Molecular Architecture and Biological Profile of Didemnin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Didemnin (B1252692) C, a member of the cyclic depsipeptide family of natural products, has garnered significant interest within the scientific community for its potent biological activities. Isolated from marine tunicates of the genus Trididemnum, this complex molecule exhibits a range of effects including antiviral, immunosuppressive, and antineoplastic properties. This technical guide provides an in-depth exploration of the chemical structure of Didemnin C, supported by quantitative data, detailed experimental protocols for its study, and a visualization of its mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the fields of natural product chemistry, pharmacology, and drug discovery and development.
Chemical Structure and Properties of Didemnin C
Didemnin C is a complex cyclic depsipeptide characterized by a macrocyclic ring and a linear peptide side chain. Its chemical identity is defined by the following parameters:
| Property | Value |
| Molecular Formula | C₅₂H₈₂N₆O₁₄[1] |
| IUPAC Name | (2R)-N-[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-2-[[(2S)-2-hydroxypropanoyl]-methylamino]-4-methylpentanamide[1] |
| CAS Number | 77327-06-1[1] |
| Molecular Weight | 1015.2 g/mol [1] |
| Exact Mass | 1014.58890131 Da[1] |
The structure of Didemnin C is closely related to other members of the didemnin family, such as the well-studied Didemnin B. The core structure consists of a 23-membered depsipeptide ring.
Quantitative Data
Spectroscopic Data
Note: For reference, the related compound Didemnin B has been extensively characterized by NMR and X-ray crystallography.
Mass spectrometry is another critical tool for the characterization of Didemnin C. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) provides valuable information about the structure through the analysis of fragmentation patterns. Common fragmentation patterns for depsipeptides involve the cleavage of amide and ester bonds within the macrocycle and the side chain.
Biological Activity
Didemnins (B1670499), including Didemnin C, are known for their potent biological activities. While specific IC₅₀ values for Didemnin C are not as widely reported as for Didemnin B, the didemnin class of compounds consistently demonstrates high potency in various assays. For comparative purposes, the following table includes representative IC₅₀ values for the closely related Didemnin B.
| Assay Type | Cell Line/Target | IC₅₀ of Didemnin B (Representative Values) |
| Cytotoxicity | P388 murine leukemia | ~1.1 ng/mL |
| Human Tumor Stem Cells | 4.2 x 10⁻³ µg/mL (continuous exposure) | |
| Immunosuppression | Lymphocyte protein synthesis | 190 ng/mL |
| Concanavalin A stimulated blastogenesis | 50 pg/mL | |
| Alloantigen stimulated blastogenesis | <10 pg/mL |
Experimental Protocols
Isolation and Purification of Didemnins
The following is a general protocol for the isolation of didemnins from the marine tunicate Trididemnum solidum, which can be adapted for the purification of Didemnin C.
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Extraction: The collected tunicate is typically freeze-dried and then extracted with a mixture of dichloromethane (B109758) and methanol (B129727) (1:1 v/v).
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Solvent Partitioning: The crude extract is subjected to solvent partitioning to separate compounds based on polarity.
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Chromatography:
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Flash Column Chromatography: The organic-soluble fraction is first subjected to C18 flash column chromatography using a water and methanol gradient.
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High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are further purified by reversed-phase HPLC (e.g., using a C18 column) with a gradient of methanol and water, often with a small amount of trifluoroacetic acid (TFA).
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Characterization: The purified compounds are then characterized by mass spectrometry and NMR spectroscopy to confirm their identity and purity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
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Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-4,000 cells per well and allow them to attach overnight.
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Compound Treatment: Treat the cells with a range of concentrations of Didemnin C for 72 hours.
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MTT Addition: Add 0.5 mg/mL of MTT to each well and incubate for an additional 4 hours.
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Formazan (B1609692) Solubilization: Remove the supernatant and dissolve the purple formazan crystals in DMSO.
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Absorbance Measurement: Read the absorbance at 540 nm with a reference wavelength of 655 nm using a microplate reader.
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IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Antiviral Assay (Plaque Reduction Assay)
This assay is used to determine the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC₅₀).
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Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
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Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of Didemnin C for 1 hour at 37°C.
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Infection: Infect the cell monolayers with the virus-compound mixtures.
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Overlay: After a 90-minute adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread.
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Incubation: Incubate the plates for a period sufficient for plaque formation (2-10 days, depending on the virus).
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Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize and count the plaques.
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IC₅₀ Calculation: The IC₅₀ is the concentration of Didemnin C that reduces the number of plaques by 50% compared to the virus control.
Immunosuppressive Assay (Mixed Lymphocyte Reaction)
The mixed lymphocyte reaction (MLR) assesses the T-cell proliferative response to alloantigens and is a common method to evaluate the immunosuppressive potential of a compound.
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Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two different donors.
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One-Way MLR Setup: Inactivate the "stimulator" PBMCs from one donor by irradiation.
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Co-culture: Co-culture the "responder" PBMCs from the second donor with the inactivated stimulator cells at a 1:1 ratio in a 96-well plate.
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Compound Treatment: Add serial dilutions of Didemnin C to the co-cultures.
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Incubation: Incubate the plates for 5 days.
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Proliferation Measurement: Assess T-cell proliferation. This can be done by measuring the incorporation of ³H-thymidine or by using a dye dilution assay (e.g., with CFSE) and analyzing by flow cytometry.
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IC₅₀ Calculation: The IC₅₀ is the concentration of Didemnin C that inhibits T-cell proliferation by 50% compared to the untreated control.
Mechanism of Action: Inhibition of Protein Synthesis
The primary mechanism of action for the antineoplastic and antiviral effects of didemnins is the inhibition of protein synthesis. Didemnins target the eukaryotic elongation factor 1-alpha (eEF1A), a GTP-binding protein responsible for delivering aminoacyl-tRNAs to the A-site of the ribosome.
By binding to eEF1A, didemnins stabilize the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome, even after GTP hydrolysis. This prevents the release of eEF1A-GDP from the ribosome, which in turn stalls the translocation step of elongation. The ribosome is effectively frozen with the aminoacyl-tRNA in the A-site, leading to a cessation of polypeptide chain elongation and ultimately triggering apoptosis in rapidly dividing cells.
Conclusion
Didemnin C is a potent marine-derived natural product with a complex chemical structure and a well-defined mechanism of action. Its ability to inhibit protein synthesis makes it a valuable lead compound for the development of new anticancer, antiviral, and immunosuppressive agents. This technical guide provides a foundational understanding of Didemnin C, offering detailed information and protocols to aid researchers in their exploration of this and other related compounds. Further investigation into the specific biological activities and potential therapeutic applications of Didemnin C is warranted and will undoubtedly contribute to the advancement of drug discovery.
